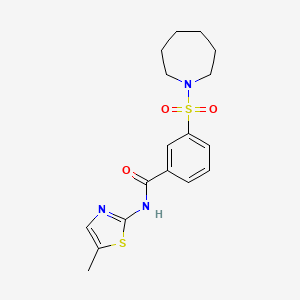
Dihomo-gamma-Linolenoyl ethanolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihomo-gamma-Linolenoyl ethanolamide is an endocannabinoid, a type of compound that interacts with cannabinoid receptors in the body. It is structurally similar to anandamide, another well-known endocannabinoid, but contains dihomo-gamma-linolenic acid instead of arachidonic acid . This compound has been studied for its potential effects on the human body, particularly in relation to its interaction with cannabinoid receptors CB1 and CB2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dihomo-gamma-Linolenoyl ethanolamide typically involves the reaction of dihomo-gamma-linolenic acid with ethanolamine. This reaction can be catalyzed by various agents, including enzymes or chemical catalysts. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the ethanolamide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of bioreactors and continuous flow systems to maintain optimal reaction conditions and improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dihomo-gamma-Linolenoyl ethanolamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the double bonds in the compound, potentially altering its interaction with cannabinoid receptors.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions can include various oxidized, reduced, or substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study the interactions of endocannabinoids with cannabinoid receptors and other molecular targets.
Biology: Research has focused on its role in cellular signaling pathways and its potential effects on cell proliferation and differentiation.
Medicine: Studies have explored its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Wirkmechanismus
Dihomo-gamma-Linolenoyl ethanolamide exerts its effects primarily through its interaction with cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain sensation, mood, and immune response. The compound binds to these receptors with specific affinity values (Ki values of 857 nM for CB1 and 598 nM for CB2), leading to the activation of downstream signaling pathways that mediate its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anandamide: Another endocannabinoid that contains arachidonic acid instead of dihomo-gamma-linolenic acid.
2-Arachidonoylglycerol (2-AG): A different endocannabinoid that also interacts with CB1 and CB2 receptors.
Oleoylethanolamide (OEA): A fatty acid ethanolamide that interacts with peroxisome proliferator-activated receptors (PPARs) rather than cannabinoid receptors.
Uniqueness
Dihomo-gamma-Linolenoyl ethanolamide is unique due to its specific structure, which includes dihomo-gamma-linolenic acid. This structural difference may result in distinct interactions with cannabinoid receptors and other molecular targets, potentially leading to unique biological effects and therapeutic applications .
Eigenschaften
Molekularformel |
C22H39NO2 |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)icosa-8,11,14-trienamide |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25) |
InChI-Schlüssel |
ULQWKETUACYZLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-YL]ethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B12513347.png)

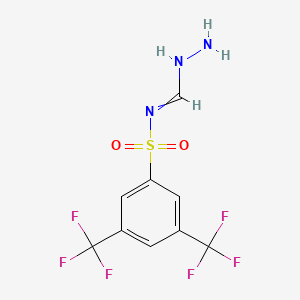
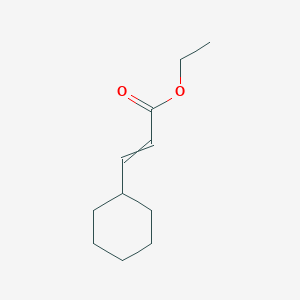
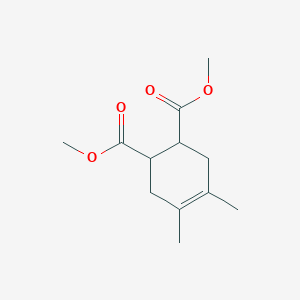

![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B12513393.png)
![(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate, xsodium salt yhydrate](/img/structure/B12513400.png)

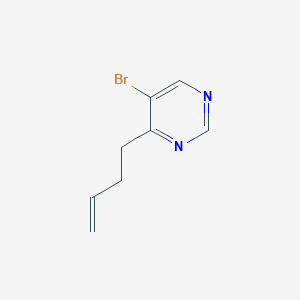
![1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea](/img/structure/B12513423.png)
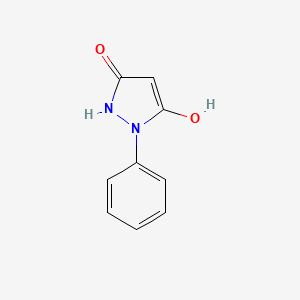
![2,3,4,5,6-Pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12513455.png)
